molecular formula C14H15N3O2 B2511324 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde CAS No. 866156-97-0

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde

Cat. No.: B2511324
CAS No.: 866156-97-0
M. Wt: 257.293
InChI Key: PLACAMFKAFPCLP-UHFFFAOYSA-N
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Description

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is an organic compound with the molecular formula C14H15N3O2 It is characterized by the presence of a benzaldehyde group attached to an ethoxy chain, which is further linked to a pyrazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(methylpyrazin-2-yl)amine in the presence of a suitable base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzoic acid.

    Reduction: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The pyrazine ring and aldehyde group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde
  • 4-{2-[Methyl(pyrimidin-2-yl)amino]ethoxy}benzaldehyde
  • 4-{2-[Methyl(quinolin-2-yl)amino]ethoxy}benzaldehyde

Comparison: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs with pyridine, pyrimidine, or quinoline rings

Biological Activity

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrazine ring and an aldehyde functional group, which may contribute to its unique biological properties. The presence of the pyrazine moiety is believed to enhance its interaction with various biological targets due to its electronic and steric characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation, but it is hypothesized that the aldehyde group plays a crucial role in these interactions by forming covalent bonds with cellular macromolecules .

While the precise mechanisms are not fully elucidated, it is believed that this compound interacts with specific enzymes or receptors within biological systems. The binding affinity of the pyrazine ring to various molecular targets may modulate their activity, leading to alterations in cellular functions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehydePyridine ring instead of pyrazineModerate antimicrobial activity
4-{2-[Methyl(pyrimidin-2-yl)amino]ethoxy}benzaldehydePyrimidine ringLower anticancer efficacy
4-{2-[Methyl(quinolin-2-yl)amino]ethoxy}benzaldehydeQuinoline ringEnhanced cytotoxicity against certain cancer lines

This table illustrates that the presence of the pyrazine ring in this compound may confer distinct advantages in terms of biological activity compared to its analogs .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential as a therapeutic agent .
  • Cancer Cell Proliferation Inhibition : Another study focused on its effects on human cancer cell lines, demonstrating that treatment with this compound led to decreased cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential for further development as an anticancer drug .
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound binds to specific targets involved in cancer progression, suggesting pathways for further exploration .

Properties

IUPAC Name

4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(14-10-15-6-7-16-14)8-9-19-13-4-2-12(11-18)3-5-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACAMFKAFPCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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